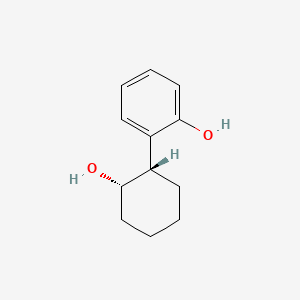

2-(2-Hydroxycyclohexyl)phenol (cis- and trans- mixture, predominantly cis-isomer), 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

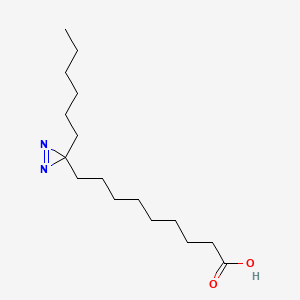

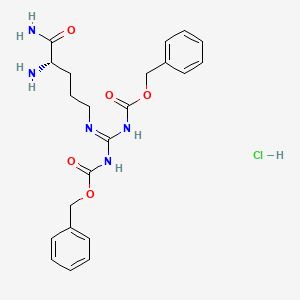

2-(2-Hydroxycyclohexyl)phenol is a chemical compound with the molecular formula C12H16O2 . It is a white to almost white powder or crystal and is predominantly a cis-isomer .

Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxycyclohexyl)phenol consists of a phenol group attached to a cyclohexyl group . The compound has a total of 31 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 aromatic hydroxyl, and 1 secondary alcohol .Chemical Reactions Analysis

Phenols, like 2-(2-Hydroxycyclohexyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

2-(2-Hydroxycyclohexyl)phenol is a solid at 20 degrees Celsius . . The compound has a molecular weight of 192.26 and a melting point between 110.0 to 114.0 °C .Mécanisme D'action

Target of Action

Phenolic compounds, which this compound is a part of, are known to interact with a variety of biological targets, including enzymes and cell receptors .

Mode of Action

Phenolic compounds are known to interfere with bacterial cell wall synthesis, dna replication, or enzyme production . They can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .

Biochemical Pathways

They are synthesized via the shikimate and phenylpropanoid pathways in plants . They can affect various metabolic processes, including those related to inflammation and oxidative stress .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the phenolic compound and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial properties . They can exert these effects through various mechanisms, including scavenging free radicals, chelating metal ions, and modulating enzymatic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Hydroxycyclohexyl)phenol. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of phenolic compounds . Additionally, the gut microbiota plays a crucial role in the metabolism of phenolic compounds, which can influence their bioavailability and biological effects .

Propriétés

IUPAC Name |

2-[(1S,2S)-2-hydroxycyclohexyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12-14H,2,4,6,8H2/t10-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHHKJORECEPAY-JQWIXIFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C2=CC=CC=C2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1S,2S)-2-hydroxycyclohexyl]phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[N,N-dibutylbenzenamine], 95%](/img/structure/B6286217.png)

![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)